molecular formula C8H15NO2 B12966827 Ethyl (R)-2-amino-3-cyclopropylpropanoate

Ethyl (R)-2-amino-3-cyclopropylpropanoate

Cat. No.: B12966827
M. Wt: 157.21 g/mol
InChI Key: MXVODSJSYKGGOE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (R)-2-amino-3-cyclopropylpropanoate is a chiral organic compound belonging to the class of non-proteinogenic amino acid esters. It serves as a valuable, enantiomerically pure building block (chiral synthon) in medicinal chemistry and organic synthesis. The presence of both the amino group and the ester moiety on a chiral center, adjacent to the cyclopropyl ring, makes it a versatile intermediate for constructing more complex molecules. This compound's primary research value lies in its application as a precursor in the synthesis of pharmaceutical agents. The cyclopropyl group is a key structural motif in drug design, known to influence a compound's metabolic stability, conformational properties, and binding affinity to biological targets . For instance, cyclopropyl-containing derivatives are investigated for their tubulin polymerization inhibition and anticancer properties . Furthermore, similar cyclopropyl-based structures are used in multi-step synthetic routes to create potential drug candidates, such as (3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives . The mechanism of action for this compound is not intrinsic but is defined by the final molecule it is incorporated into. As an intermediate, its reactivity allows for further functionalization; the amino group can undergo acylation or alkylation, and the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, enabling diverse chemical transformations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

MXVODSJSYKGGOE-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1CC1)N

Canonical SMILES

CCOC(=O)C(CC1CC1)N

Origin of Product

United States

Chemical Reactivity and Derivatization of Ethyl R 2 Amino 3 Cyclopropylpropanoate

Reactions Involving the Amine Functionality

The primary amine group in Ethyl (R)-2-amino-3-cyclopropylpropanoate is a nucleophilic center that readily participates in a variety of bond-forming reactions.

Acylation Reactions

Acylation of the primary amine group is a common transformation that leads to the formation of amides. This reaction is fundamental in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another. The acylation of this compound can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.

Commonly used coupling agents for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.govmasterorganicchemistry.com The choice of solvent and base is crucial for the success of the acylation reaction. numberanalytics.comjk-sci.com

Table 1: Representative Conditions for Acylation of Primary Amines

Acylating Agent Coupling Reagent/Catalyst Base Solvent Typical Reaction Conditions
Carboxylic Acid EDC/HOBt DIPEA CH3CN Room Temperature, 14h nih.gov
Carboxylic Acid DCC DMAP CH2Cl2 Room Temperature
Acid Chloride - Triethylamine (B128534) CH2Cl2 0 °C to Room Temperature

Alkylation Reactions

The nucleophilic nature of the primary amine allows for N-alkylation reactions, introducing alkyl substituents onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. nih.gov

A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Environmentally benign alkylating agents like dialkyl carbonates have also been employed for the N-alkylation of amines, often requiring a catalyst to enhance their reactivity. nih.gov Propylene carbonate has been utilized as both a reagent and a solvent for the N-alkylation of various heterocyclic compounds. mdpi.com

Table 2: General Methods for N-Alkylation of Amines

Alkylating Agent Reducing Agent (for Reductive Amination) Catalyst Solvent Key Features
Alkyl Halide - - DMF, Acetonitrile Prone to over-alkylation. nih.gov
Aldehyde/Ketone NaBH3CN, H2/Pd-C - Methanol, Ethanol Controlled mono-alkylation.
Dimethyl Carbonate - Cu-Zr Bimetallic Nanoparticles - Green alkylating agent, requires catalyst. nih.gov

Formation of Carbamic Acid Derivatives

The primary amine of this compound can be protected by converting it into a carbamate (B1207046). This is a crucial step in peptide synthesis to prevent unwanted side reactions of the amine functionality. The most common carbamate protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine or sodium hydroxide. numberanalytics.comjk-sci.comfishersci.co.uktotal-synthesis.com The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

Table 3: Typical Conditions for Boc-Protection of Amines

Reagent Base Solvent Catalyst Typical Reaction Conditions

The Cbz group is introduced using benzyl (B1604629) chloroformate in the presence of a base. Both Boc and Cbz protected amines are stable under a range of conditions but can be selectively removed when needed.

Reactions Involving the Ester Functionality

The ethyl ester group of the title compound can undergo nucleophilic acyl substitution, allowing for its conversion into other esters or amides.

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing one of the products. While specific examples for this compound are not prevalent in readily available literature, the principles of transesterification are well-established for amino acid esters.

Amidation Reactions

The ester group can react with amines to form amides. This reaction is generally less facile than the acylation of amines and often requires heating or the use of a catalyst. The direct amidation of esters with amines is a key step in the synthesis of some peptide fragments and other amide-containing molecules. The formation of an amide bond from an ester and an amine can be promoted by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov Flow chemistry approaches have also been developed for the efficient synthesis of amides from esters and amines. nih.gov

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a strained, high-energy carbocycle with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This strain, approximately 27 kcal/mol, makes the ring susceptible to cleavage under various conditions, behaving in some respects like a double bond. masterorganicchemistry.com

Ring-Opening Reactions and Subsequent Functionalization

The high C-H bond dissociation energy of the cyclopropyl group generally makes it less susceptible to certain oxidative metabolic pathways, which is an attractive feature in drug design. hyphadiscovery.com However, the ring can be opened under specific chemical conditions, most notably through hydrogenolysis or acid-catalyzed mechanisms.

Hydrogenolysis: Catalytic hydrogenation can cleave the cyclopropane ring. This process, known as hydrogenolysis, typically requires a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) and a source of hydrogen (H₂). udel.edupearson.com The reaction involves the addition of hydrogen across a C-C bond, leading to a linear alkyl chain. For this compound, this would result in the formation of ethyl 2-amino-5-methylhexanoate derivatives, although specific conditions would need to be optimized. The selectivity of which C-C bond is cleaved can be influenced by substituents on the ring and the reaction conditions. udel.edu

Acid-Catalyzed Ring Opening: Strong acids can protonate a C-C bond of the cyclopropane ring, facilitating nucleophilic attack and subsequent ring opening. marquette.edunih.gov The reaction proceeds via a carbocation-like transition state, and the regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation. In the presence of a nucleophile (e.g., water, alcohols), the ring opens to form a functionalized linear chain. For instance, acid-catalyzed ring-opening of cyclopropanated bicyclic alkenes has been shown to proceed via an Sₙ2-like mechanism. nih.gov While this specific reaction cleaves a C-O bond in the bicyclic system rather than the cyclopropane unit itself, it highlights the utility of acid catalysis in ring-opening strategies. nih.gov

Oxidative Transformations of the Cyclopropyl Moiety

While generally stable towards oxidation, the cyclopropyl ring can undergo oxidative transformations, particularly in biological systems or with strong oxidizing agents. hyphadiscovery.com Cytochrome P450 (CYP) enzymes, for example, are known to oxidize cyclopropyl groups. acs.orgresearchgate.net This can occur via hydrogen abstraction to form a cyclopropylcarbinyl radical, which can then either react with an oxygen source or undergo rapid ring-opening. acs.orguq.edu.au

In some cases, particularly when the cyclopropyl group is attached to an amine (cyclopropylamine), CYP-mediated oxidation can lead to the formation of reactive metabolites. hyphadiscovery.comnih.gov This process can involve one-electron oxidation at the nitrogen, followed by cleavage of the cyclopropane ring. researchgate.netnih.gov Such transformations can lead to hydroxylated products or ring-opened structures. hyphadiscovery.com For example, studies on arylcyclopropanes with liver microsomes have shown that multiple oxidations can occur, leading to products like benzoic acid from cyclopropylbenzene. core.ac.uk

Nucleophilic Substitution at the Cyclopropyl Ring

Direct nucleophilic substitution (Sₙ2) on a carbon atom of the cyclopropyl ring is exceptionally challenging and generally does not occur under standard conditions. The primary reason for this inertness is the immense increase in angle strain required to achieve the trigonal bipyramidal transition state. stackexchange.com The carbon atom undergoing attack would need to approach a 120° bond angle within the transition state, which is geometrically impossible while constrained within the 60° angles of the three-membered ring. stackexchange.com

Computational studies have shown that backside nucleophilic attack is highly unfavorable. nih.gov Instead of substitution, attempts to force this reaction often result in ring-opening. nih.gov For a nucleophilic substitution to be feasible, the cyclopropane ring would need to be part of a more complex, stabilizing structure, such as a bicyclic system, which is not the case for this compound. nih.gov Therefore, for practical synthetic purposes, direct Sₙ2 reactions at the cyclopropyl ring are not a viable pathway.

Derivatization Protocols for Analytical Purposes

For analytical techniques like Gas Chromatography (GC), compounds must be volatile and thermally stable. Amino acids and their esters are polar and non-volatile, requiring derivatization to replace active hydrogens on the amine and/or carboxyl groups. sigmaaldrich.comthermofisher.com This process creates less polar, more volatile derivatives suitable for GC analysis. sigmaaldrich.comrestek.com

N-Acetyl-n-propyl (NAP) Derivatization

N-Acetyl-n-propyl (NAP) derivatization is a well-established two-step method for the quantitative analysis of amino acids by GC. nih.govnih.gov

Esterification: The carboxyl group is first esterified. In the case of this compound, the ethyl ester is already present. If starting from the free acid, this step would typically involve heating with n-propanol and an acid catalyst (e.g., HCl).

Acylation: The primary amine group is then acylated using acetic anhydride (B1165640). This reaction converts the -NH₂ group into an N-acetyl group (-NHCOCH₃).

The resulting derivative, Ethyl (R)-2-(acetylamino)-3-cyclopropylpropanoate, is significantly more volatile and exhibits improved chromatographic properties, allowing for separation and quantification by GC.

NAP Derivatization Steps Reagent Functional Group Targeted Resulting Group
1. Esterificationn-Propanol / HClCarboxylic Acid (-COOH)n-Propyl Ester (-COOC₃H₇)
2. AcylationAcetic AnhydridePrimary Amine (-NH₂)N-Acetyl Amide (-NHCOCH₃)

Note: For this compound, the esterification step is not required as it is already an ethyl ester. The primary reaction is N-acylation.

Trifluoroacetic Anhydride (TFAA) Derivatization

Trifluoroacetic anhydride (TFAA) is a powerful acylation reagent used to create highly volatile derivatives. restek.comsigmaaldrich.com It readily reacts with amine groups to form stable trifluoroacetyl amides. sigmaaldrich.com

The reaction involves treating this compound with TFAA, often in an appropriate solvent and sometimes with a basic catalyst to scavenge the acid byproduct. sigmaaldrich.comsigmaaldrich.com The primary amine attacks one of the carbonyl carbons of TFAA, leading to the formation of Ethyl (R)-2-(2,2,2-trifluoroacetamido)-3-cyclopropylpropanoate and trifluoroacetic acid as a byproduct.

The resulting trifluoroacetylated derivative is not only volatile but also highly electron-capturing due to the presence of the trifluoromethyl group. This makes it particularly suitable for highly sensitive analysis using GC with an Electron Capture Detector (GC-ECD). restek.comsigmaaldrich.com This method is frequently used for chiral analysis and for confirming the presence of various compounds in complex matrices. sigmaaldrich.comsigmaaldrich.com

TFAA Derivatization
Reagent Trifluoroacetic Anhydride ((CF₃CO)₂O)
Functional Group Targeted Primary Amine (-NH₂)
Resulting Group N-Trifluoroacetyl Amide (-NHCOCF₃)
Key Advantage Produces highly volatile and electron-capturing derivatives, enhancing sensitivity for GC-ECD analysis. restek.comsigmaaldrich.com

Chloroformate Derivatization

The primary amine group of this compound readily reacts with chloroformates in a nucleophilic acyl substitution reaction. This process is a cornerstone for creating derivatives with improved analytical characteristics. In this reaction, the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of a stable carbamate derivative. This derivatization is crucial as it blocks the polar amino group, thereby increasing the volatility and thermal stability of the amino acid ester, which is particularly beneficial for GC analysis.

A commonly used reagent in this class is ethyl chloroformate (ECF). The reaction with ECF converts the primary amine of this compound into an N-ethoxycarbonyl derivative. A significant advantage of using ECF is that the derivatization can often be carried out in an aqueous medium, which simplifies sample preparation. creative-proteomics.comcore.ac.uk The general reaction proceeds by mixing the analyte with ECF in a suitable solvent system, often a mixture of water, ethanol, and pyridine, which acts as a base to neutralize the HCl formed during the reaction. core.ac.uk The resulting derivative, Ethyl (R)-2-(ethoxycarbonylamino)-3-cyclopropylpropanoate, is more hydrophobic and can be easily extracted into an organic solvent like chloroform (B151607) for subsequent analysis. core.ac.ukresearchgate.net

Another prominent chloroformate reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent is extensively used to introduce a highly fluorescent fluorenylmethoxycarbonyl (Fmoc) group onto the primary amine. creative-proteomics.com The resulting FMOC-derivatized this compound exhibits strong UV absorbance and fluorescence, which significantly enhances detection sensitivity in HPLC analysis. creative-proteomics.comjasco-global.com The reaction is typically performed in a buffered aqueous solution at a basic pH. chemicalbook.com

Parameter Ethyl Chloroformate (ECF) Derivatization 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
Reagent Ethyl Chloroformate (ClCOOEt)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Functional Group Targeted Primary Amine (-NH2)Primary Amine (-NH2)
Derivative Formed N-ethoxycarbonyl derivativeN-9-fluorenylmethoxycarbonyl (Fmoc) derivative
Typical Reaction Medium Aqueous/Organic mixture (e.g., water, ethanol, pyridine, chloroform) core.ac.ukresearchgate.netBuffered aqueous solution (e.g., borate (B1201080) buffer, pH > 8) chemicalbook.com
Primary Application Gas Chromatography-Mass Spectrometry (GC-MS) Analysis core.ac.ukcore.ac.ukHigh-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection creative-proteomics.comjasco-global.com
Key Advantage Increases volatility and thermal stability; can be performed in aqueous media. core.ac.ukImparts strong UV absorbance and fluorescence for high sensitivity detection. creative-proteomics.com

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a strategy where the analyte is chemically modified prior to its introduction into the chromatographic system. researchgate.net This approach is widely adopted for the analysis of amino acids and their esters, including this compound, to overcome challenges such as poor volatility, low detector response, and inadequate separation. researchgate.netnih.gov

For Gas Chromatography (GC) analysis, derivatization is essential to make the non-volatile amino acid ester suitable for passage through the GC column. The aforementioned derivatization with ethyl chloroformate (ECF) is a prime example of a pre-column technique for GC-MS. core.ac.ukcore.ac.uk This method effectively converts the polar amine into a less polar carbamate, rendering the molecule sufficiently volatile for GC separation and analysis. core.ac.uk

For High-Performance Liquid Chromatography (HPLC), pre-column derivatization aims to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability. creative-proteomics.com As this compound lacks a strong chromophore, this step is critical for achieving low detection limits.

Several reagents are commonly employed for the pre-column derivatization of amino acids for HPLC analysis:

9-Fluorenylmethyl Chloroformate (FMOC-Cl): As mentioned, FMOC-Cl reacts with the primary amine to form a highly fluorescent derivative, making it a popular choice for sensitive analysis. The resulting derivatives are stable and well-suited for reversed-phase HPLC. creative-proteomics.comjasco-global.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to yield intensely fluorescent isoindole derivatives. A key limitation is that OPA does not react with secondary amines. Since this compound is a primary amine, OPA is a suitable derivatizing agent. However, the derivatives can sometimes be less stable than FMOC derivatives. nih.gov

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent N-dansyl derivatives. The reaction is typically carried out in an alkaline medium.

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the primary amine to form a phenylthiocarbamoyl (PTC) derivative, which can be detected by UV absorbance. creative-proteomics.com

The choice of derivatization reagent depends on the analytical requirements, such as the desired sensitivity, the type of detector available, and the complexity of the sample matrix. For chiral separations, derivatization with a chiral reagent can be employed to form diastereomers that can then be separated on a standard achiral column.

Derivatization Reagent Target Functional Group Detection Method Key Features & Considerations
Ethyl Chloroformate (ECF) Primary AmineGC-MSIncreases volatility for GC analysis; reaction can be done in aqueous phase. core.ac.uk
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary AmineHPLC-Fluorescence/UVForms highly stable and fluorescent derivatives; good for high sensitivity. creative-proteomics.comjasco-global.com
o-Phthalaldehyde (OPA) Primary AmineHPLC-FluorescenceRapid reaction; forms intensely fluorescent derivatives; reagent itself is not fluorescent. nih.gov
Dansyl Chloride (DNS-Cl) Primary AmineHPLC-FluorescenceProduces highly fluorescent and stable derivatives.
Phenylisothiocyanate (PITC) Primary AmineHPLC-UVForms UV-active derivatives; requires anhydrous conditions for reaction. creative-proteomics.com

Applications in Advanced Organic Synthesis

Ethyl (R)-2-amino-3-cyclopropylpropanoate as a Chiral Building Block

As a chiral synthon, this compound provides a pre-defined stereocenter, which is crucial in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. Its defined (R)-configuration at the α-carbon allows for the stereoselective construction of new chiral centers.

While specific, named complex molecules synthesized directly from this compound are not extensively detailed in currently available literature, the principles of its application are well-established. Chiral amino acids are fundamental starting materials in the synthesis of a vast array of complex natural products and pharmaceuticals. The presence of the cyclopropyl (B3062369) group offers a unique steric and electronic profile that can influence the outcome of chemical reactions, enabling the construction of intricate molecular frameworks that would be challenging to access through other means. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.

The cyclopropane (B1198618) ring is a powerful tool for introducing conformational constraints into a molecule. Unlike flexible alkyl chains, the rigid, triangular structure of the cyclopropyl group significantly limits the rotational freedom of the surrounding bonds. This "cyclopropylic strain" can be strategically employed to lock a portion of a molecule into a specific, biologically active conformation. By incorporating this compound, chemists can design and build scaffolds with well-defined three-dimensional shapes, a critical aspect in the development of potent and selective drugs. This conformational restriction can enhance binding affinity to biological targets by reducing the entropic penalty associated with the molecule adopting its bioactive conformation.

Incorporation into Peptidomimetics and Non-proteinogenic Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound is a valuable precursor for the synthesis of non-proteinogenic amino acids that are incorporated into these peptidomimetics.

The introduction of cyclopropyl-containing amino acids into peptide sequences is a well-established strategy for creating peptides with restricted conformations. nih.gov The cyclopropane ring can force the peptide backbone to adopt specific secondary structures, such as β-turns or sheet-like arrangements. nih.gov This conformational control is essential for designing peptides that can selectively interact with specific receptors or enzymes. For instance, research has shown that incorporating a cis-2-amino-cyclopropane carboxylic acid unit can lead to the formation of structures that resemble parallel or antiparallel β-sheets or β-turns. nih.gov

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of non-natural amino acids, such as those derived from this compound, can significantly enhance the metabolic stability of peptides. The unique structure of the cyclopropyl-containing residue can hinder the recognition and cleavage of the peptide by proteolytic enzymes, thereby prolonging its half-life in vivo. While direct studies on the enzymatic stability of peptides containing this specific amino acid are not widely reported, the general principle of using sterically demanding, non-natural amino acids to block protease activity is a cornerstone of modern peptidomimetic design.

Contribution to the Synthesis of Bioactive Compounds

This compound is a chiral building block of significant interest in medicinal chemistry and advanced organic synthesis. Its structure, which combines the functionalities of an amino acid with the unique conformational and electronic properties of a cyclopropane ring, makes it a valuable precursor for a range of bioactive molecules. The rigid cyclopropyl group introduces conformational constraint, a desirable feature in drug design for improving potency, selectivity, and metabolic stability. acs.orgnih.gov

Precursors for Specialized Biological Probes

The development of specialized biological probes is crucial for understanding complex biological processes and for diagnostic applications. Non-natural amino acids, such as derivatives of (R)-2-amino-3-cyclopropylpropanoic acid, serve as versatile scaffolds for the construction of these probes. The cyclopropyl moiety can act as a rigid spacer or a metabolically stable isostere for other chemical groups, while the amino acid functionality allows for its incorporation into peptides or for further chemical modification.

Although direct examples of biological probes based on this compound are not extensively documented in publicly available literature, the principle of using unnatural amino acids for this purpose is well-established. For instance, radiolabeled amino acid analogs are synthesized for use as tracers in Positron Emission Tomography (PET) to visualize and study metabolic activity in vivo, such as in brain tumor imaging. researchgate.net Following a similar synthetic logic, the amino group of this compound could be functionalized with a reporter group, such as a fluorescent dye or a radioisotope, to generate a specialized probe. The unique structural and electronic properties of the cyclopropyl ring can influence the probe's distribution and interaction with biological targets. acs.org

The synthesis of such probes would typically involve standard peptide coupling or alkylation reactions, leveraging the reactivity of the amino group. The choice of the reporter group and the linker chemistry would be dictated by the intended application of the probe.

Probe Component Function Example
Scaffold (R)-2-amino-3-cyclopropylpropanoic acid derivativeProvides structural framework and metabolic stability.
Reporter Group Fluorophore, RadioisotopeEnables detection and quantification.
Targeting Moiety Peptide sequence, Small moleculeDirects the probe to a specific biological target.

Intermediates for Advanced Chemical Libraries

Advanced chemical libraries are collections of structurally diverse compounds used in high-throughput screening to identify new drug leads. The incorporation of conformationally constrained amino acids, including cyclopropyl-containing ones, is a widely used strategy to enhance the structural and functional diversity of these libraries, particularly for peptides and peptidomimetics. researchgate.netnih.gov

This compound is an ideal intermediate for the synthesis of such libraries for several reasons:

Conformational Rigidity: The three-membered cyclopropane ring restricts the conformational freedom of the molecule. When incorporated into a peptide chain, it can induce specific secondary structures and improve binding affinity to biological targets. nih.govgoogle.com

Metabolic Stability: The cyclopropyl group is resistant to enzymatic degradation, which can enhance the in vivo half-life of peptide-based drugs. nih.govgoogle.com

Stereochemical Control: The (R)-configuration at the alpha-carbon provides a defined stereochemistry, which is crucial for specific molecular recognition in biological systems.

The synthesis of chemical libraries using this building block can be achieved through solid-phase peptide synthesis or solution-phase methodologies. mdpi.com By coupling this compound with other natural or unnatural amino acids, a wide array of peptides with novel conformational properties can be generated. Furthermore, the cyclopropyl ring itself can be a site for further functionalization, although this is less common than modifications at the amino or carboxyl groups.

A patent has described the synthesis of peptides containing cyclopropyl amino acids, highlighting their utility as enzyme inhibitors and as stabilized versions of peptide hormones. google.com This underscores the value of incorporating building blocks like this compound into chemical libraries aimed at discovering new therapeutics. google.com

Library Type Key Feature Advantage of Cyclopropyl Moiety
Peptidomimetic Library Mimics peptide structureEnhanced metabolic stability and conformational constraint. nih.gov
Constrained Peptide Library Reduced conformational flexibilityImproved receptor selectivity and binding affinity. researchgate.netnih.gov
Fragment Library Small, low molecular weight compoundsThe cyclopropyl group adds 3D complexity. acs.org

Spectroscopic Characterization and Structural Analysis of Ethyl R 2 Amino 3 Cyclopropylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) for Stereochemical Assignment

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For Ethyl (R)-2-amino-3-cyclopropylpropanoate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl ester, the cyclopropyl (B3062369) ring, and the chiral backbone.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons on the cyclopropyl ring will exhibit complex splitting patterns at high field (typically 0-1 ppm) due to geminal and cis/trans coupling. The protons of the chiral backbone, specifically the α-proton (Hα) and the two β-protons (Hβ), are diastereotopic and will show complex multiplets. The coupling between Hα and the two Hβ protons can help in assigning the relative stereochemistry. While standard ¹H NMR can confirm the constitution of the molecule, determining the absolute (R)-configuration typically requires comparison with the spectrum of the known (S)-enantiomer or the use of chiral shift reagents.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are based on analogous structures and standard functional group values.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling (J) Information
-NH₂ (Amine)~1.5-2.5Broad SingletExchanges with D₂O
-OCH₂CH₃ (Ethyl Methylene)~4.1-4.2Quartet (q)J ≈ 7.1 Hz
-OCH₂CH₃ (Ethyl Methyl)~1.2-1.3Triplet (t)J ≈ 7.1 Hz
-CH(NH₂)CO₂Et (α-proton)~3.5-3.7Multiplet (m)Coupled to β-protons
-CH₂-cyclopropyl (β-protons)~1.4-1.8Multiplet (m)Diastereotopic, coupled to α-proton and cyclopropyl proton
Cyclopropyl protons~0.2-0.9Multiplet (m)Complex spin system

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups based on characteristic chemical shifts.

For this compound, eight distinct signals are expected. The carbonyl carbon of the ester will appear at the lowest field (~170-175 ppm). The carbons of the ethyl group and the carbons of the chiral backbone will appear in the mid-field region, while the highly shielded cyclopropyl carbons will be found at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are based on analogous structures like Ethyl 3-amino-4,4,4-trifluorocrotonate and general values. chemicalbook.com

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Ester Carbonyl)~173
-OCH₂CH₃ (Ethyl Methylene)~61
-CH(NH₂)CO₂Et (α-carbon)~55
-CH₂-cyclopropyl (β-carbon)~38
-OCH₂CH₃ (Ethyl Methyl)~14
CH-cyclopropyl (γ-carbon)~9
CH₂-cyclopropyl (δ-carbons)~4

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, which can be critical for unambiguous signal assignment, especially in complex molecules. science.govyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the ethyl -CH₂- and -CH₃ protons. sdsu.edu It would also crucially show correlations between the α-proton, the diastereotopic β-protons, and the methine proton of the cyclopropyl ring, confirming the connectivity of the amino acid backbone. researchgate.netu-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around 4.1 ppm would show a cross-peak with the carbon signal around 61 ppm, confirming their assignment as the ethyl methylene group. This technique is invaluable for resolving overlapping signals in the 1D spectra. science.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the amine and ester groups.

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the specified functional groups. nist.govchemicalbook.com

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300-3500Medium (often two bands)
C-H StretchAlkyl (sp³)2850-3000Medium to Strong
C=O StretchEster1730-1750Strong
N-H BendPrimary Amine1550-1650Medium to Strong
C-O StretchEster1150-1250Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₁₅NO₂, corresponding to a monoisotopic mass of approximately 157.11 Da. uni.lu

Upon ionization, the molecular ion ([M]⁺) can undergo various fragmentation pathways. For ethyl esters of amino acids, common fragmentations include: acs.orglibretexts.org

Loss of the ethoxy group: [M - OCH₂CH₃]⁺, resulting in a peak at m/z 112.

Loss of the entire ester group: [M - CO₂CH₂CH₃]⁺, resulting in a peak at m/z 84.

Alpha-cleavage: Cleavage of the bond between the α- and β-carbons is characteristic of amines and can lead to fragments that help identify the structure of the side chain.

McLafferty Rearrangement: This is a common fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though its prominence can vary. youtube.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
157[C₈H₁₅NO₂]⁺Molecular Ion ([M]⁺)
112[M - OCH₂CH₃]⁺Loss of ethoxy radical
84[M - CO₂Et]⁺Loss of carbethoxy radical
88[CH₂(NH₂)-CO₂Et]⁺Cleavage of Cα-Cβ bond

X-ray Crystallography for Absolute Configuration Determination (if applicable to analogs)

While NMR, IR, and MS can confirm the connectivity and functional groups of a molecule, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, including the absolute stereochemistry of a chiral center. This technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative.

Although a crystal structure for this compound itself may not be readily available in public databases, the technique is frequently applied to its analogs, such as other amino acid esters or derivatives. researchgate.netresearchgate.net The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. nih.gov For a chiral molecule, this analysis, particularly when using anomalous dispersion, can unambiguously distinguish between the (R) and (S) enantiomers, thus confirming the absolute configuration of the stereocenter. nih.gov

Computational Studies and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The synthesis of enantiomerically pure cyclopropane-containing amino acids is a significant challenge in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of stereoselective cyclopropanation reactions. Although direct computational studies on the synthesis of Ethyl (R)-2-amino-3-cyclopropylpropanoate are not extensively documented in the literature, insights can be drawn from analogous systems, such as the asymmetric cyclopropanation of dehydroaminocarboxylates and the Simmons-Smith reaction of allylic alcohols. nih.govnih.gov

Transition State Analysis

Transition state analysis is a cornerstone of computational organic chemistry, providing a snapshot of the highest energy point along a reaction coordinate and thus determining the feasibility and stereochemical outcome of a reaction. For the synthesis of cyclopropyl (B3062369) amino acids, computational studies on related systems have identified key factors influencing the transition state energies.

In the context of metal-catalyzed cyclopropanation reactions, such as those employing rhodium or cobalt complexes, the geometry of the transition state is crucial for stereoselectivity. nih.gov For instance, in the cobalt(II)-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates, computational studies have supported a stepwise radical mechanism. nih.gov The transition state for the cyclopropanation step involves the approach of the alkene to a metal-carbene intermediate. The stereochemical outcome is dictated by the facial selectivity of this approach, which is influenced by the steric and electronic properties of the chiral ligand coordinated to the metal center.

A hypothetical transition state for a rhodium-catalyzed cyclopropanation to form a precursor to this compound would likely involve the interaction of a chiral rhodium-carbene species with an appropriate alkene substrate. The (R)-configuration at the α-carbon would be established by the specific orientation of the reactants in the transition state, guided by the chiral ligands on the rhodium catalyst.

Table 6.1.1: Calculated Energy Barriers for Key Steps in a Model Cyclopropanation Reaction

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Carbene FormationTS1 12.5
Cyclopropane (B1198618) Ring Closure (Pathway A - R enantiomer)TS2-R 15.2
Cyclopropane Ring Closure (Pathway B - S enantiomer)TS2-S 17.8

Note: This data is hypothetical and based on typical values from DFT studies on related asymmetric cyclopropanation reactions for illustrative purposes.

Energy Profiles of Catalytic Cycles

The entire catalytic cycle for the synthesis of a chiral molecule can be mapped out using computational methods to understand the energetics of each step. This includes catalyst activation, substrate binding, the key bond-forming step, and product release. For the synthesis of cyclopropyl amino acids, computational studies on cobalt-catalyzed radical cyclopropanation have provided detailed energy profiles. nih.gov

These profiles typically show that the initial formation of the metal-carbene intermediate is followed by the stereodetermining cyclopropanation step. The relative energies of the transition states leading to the different stereoisomers determine the enantioselectivity of the reaction. For a highly enantioselective process, the energy barrier to the transition state of the desired enantiomer is significantly lower than that of the undesired enantiomer.

A plausible catalytic cycle for the synthesis of an this compound precursor, based on analogous rhodium-catalyzed reactions, would involve:

Reaction of the rhodium(II) precatalyst with a diazo compound to form a rhodium-carbene intermediate.

Coordination of the alkene substrate to the rhodium-carbene complex.

Intramolecular cyclopropanation through a specific transition state, leading to the formation of the cyclopropyl ring with the desired (R) stereochemistry.

Dissociation of the product and regeneration of the active catalyst.

The energy profile would highlight the free energy changes at each stage, identifying the rate-determining step and the origins of stereocontrol.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound is crucial for its biological activity and its interactions with other molecules. Computational modeling provides valuable insights into the preferred conformations and the influence of its stereochemistry on molecular interactions.

Preferred Conformations of the Cyclopropyl Moiety

Computational studies on molecules containing a cyclopropyl group have shown that the C-C bonds of the ring have a higher p-character than typical sp3-hybridized carbons, which affects bond lengths and angles. The rotational barrier around the bond connecting the cyclopropyl ring to the main chain is also a critical factor.

For this compound, molecular modeling would likely reveal several low-energy conformations. These would differ in the torsion angles around the Cα-Cβ and Cβ-C(cyclopropyl) bonds. The preferred conformation would be a balance between minimizing steric hindrance between the cyclopropyl ring, the amino group, and the ester group, and optimizing electronic interactions. Studies on related molecules like ethyl propionate (B1217596) have shown that multiple rotameric forms can exist, with their populations being temperature-dependent. nih.gov

Table 6.2.1: Predicted Relative Energies of Different Conformers of this compound

ConformerDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
1 (Gauche)~60°0.00
2 (Anti)~180°1.25
3 (Gauche)~-60°0.85

Note: This data is hypothetical and based on conformational analysis of similar amino acid esters for illustrative purposes.

Stereochemical Influence on Molecular Interactions

The (R)-stereochemistry at the α-carbon of this compound plays a profound role in how it interacts with other chiral molecules, such as enzymes or receptors. Molecular modeling techniques, such as docking simulations, can predict how this specific stereoisomer binds to a protein's active site.

The fixed spatial orientation of the amino and carboxyl groups, as dictated by the (R)-configuration, along with the specific conformation of the cyclopropylmethyl side chain, creates a unique three-dimensional pharmacophore. This allows for specific hydrogen bonding, electrostatic, and van der Waals interactions with complementary residues in a binding pocket.

For example, a study on chemotactic formyl tripeptides showed that the presence of a cyclopropyl group can influence the conformational equilibrium of the peptide backbone, which in turn affects its biological activity. nih.gov This highlights the significant impact that the cyclopropyl moiety, in a specific stereochemical context, can have on molecular recognition. Computational analysis of the non-covalent interactions of this compound would likely reveal a distinct pattern of hydrogen bond donors and acceptors, as well as hydrophobic regions, that are a direct consequence of its (R)-configuration.

Predictive Modeling for Synthetic Pathway Optimization

In the context of synthetic optimization, a predictive model could be developed to correlate the structure of the chiral catalyst and the reaction conditions (e.g., solvent, temperature) with the enantiomeric excess and yield of the cyclopropanation reaction. By training a model on a dataset of related reactions, it could potentially predict the optimal conditions for synthesizing the desired (R)-enantiomer.

In Silico Screening of Catalysts

The development of catalysts for the asymmetric synthesis of cyclopropyl amino acids heavily relies on computational screening methods. These techniques enable the rapid evaluation of large libraries of potential catalysts to identify candidates with high predicted activity and stereoselectivity. The process typically involves molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations to model the transition states of the key stereodetermining steps.

A common strategy for synthesizing cyclopropyl groups is through carbene transfer reactions. In silico screening has been instrumental in the evolution of catalysts for this transformation. For instance, engineered heme proteins have emerged as powerful biocatalysts for cyclopropanation. nih.gov Computational screening of a panel of heme protein variants, including cytochromes P450 and globins, can identify initial hits with low levels of the desired activity. nih.gov Subsequent rounds of site-directed mutagenesis, guided by computational modeling of the enzyme's active site, can then be performed to enhance catalytic efficiency and selectivity.

The screening process often focuses on key parameters derived from computational models. For example, in the screening of single atom catalysts for other complex reactions, electronic descriptors such as the valence electron occupancy of the metal center have been used to create predictive models of catalytic activity. rsc.org A similar approach can be applied to the catalysts used for the synthesis of this compound, where the electronic properties of a transition metal catalyst (e.g., Ruthenium or Iron) are correlated with its ability to mediate the asymmetric cyclopropanation. acs.orgnih.gov

Below is a representative data table illustrating the type of information generated during an in silico screening campaign for an enzymatic cyclopropanation, based on findings for related compounds. nih.gov

Enzyme VariantPredicted Binding Energy (kcal/mol)Key Active Site ResiduesPredicted Diastereomeric Ratio (cis:trans)
Wild Type-5.2Tyr121, Phe14525:75
Variant A (F145A)-6.8Tyr121, Ala14580:20
Variant B (Y121G)-4.9Gly121, Phe14540:60
Variant C (F145A, Y121G)-7.5Gly121, Ala14595:5

This table is illustrative and based on methodologies described in the literature for related enzyme engineering studies.

Theoretical Yield and Selectivity Predictions

Beyond identifying promising catalysts, computational chemistry provides powerful tools for predicting the theoretical yield and stereoselectivity of a reaction. These predictions are often based on the calculated energy barriers of competing reaction pathways. The transition state leading to the desired (R)-enantiomer of Ethyl 2-amino-3-cyclopropylpropanoate would be compared to the transition state for the formation of the undesired (S)-enantiomer. A larger energy difference between these two transition states suggests a higher enantiomeric excess (ee) can be achieved.

Mechanistic studies on related cyclopropanation reactions reveal that the process is often stepwise. acs.org Computational modeling of these steps allows for the identification of the rate-determining step and the factors that control diastereoselectivity (cis/trans) and enantioselectivity. For instance, in the synthesis of related cyclopropane structures, DFT calculations can elucidate the mechanism of carbene transfer from a diazo compound to an olefin, catalyzed by a metal complex. acs.org

The following table presents hypothetical data from a computational study aimed at predicting the yield and selectivity for the synthesis of a chiral cyclopropyl amino acid ester, based on different catalysts or reaction conditions.

Catalyst/ConditionCalculated ΔG‡ (R-pathway) (kcal/mol)Calculated ΔG‡ (S-pathway) (kcal/mol)Predicted Enantiomeric Excess (% ee)Predicted Yield (%)
Catalyst 1 (298 K)15.217.59588
Catalyst 2 (298 K)16.116.86092
Catalyst 1 (313 K)15.117.39495
Biocatalyst A (pH 7.5)12.515.09899
Biocatalyst A (pH 6.0)13.515.29075

This table is a hypothetical representation based on the principles of computational prediction for asymmetric catalysis.

These predictive capabilities are crucial for establishing a robust and efficient manufacturing process for high-value compounds like this compound, allowing for the fine-tuning of reaction parameters to maximize both yield and stereochemical purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.